2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Pyridazinones are characterized by their unique bicyclic structure, which includes a pyridazine ring fused with a carbonyl group, contributing to their pharmacological properties.
The compound can be synthesized through various methods involving the reaction of substituted hydrazines with carbonyl compounds. Research indicates that modifications of the pyridazinone structure can lead to derivatives with enhanced biological activity, particularly in anti-inflammatory and anticancer applications .
2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one is classified as a heterocyclic organic compound, specifically a pyridazinone. It features both aromatic and aliphatic components, making it a versatile scaffold in drug design.
The synthesis of 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one typically involves the following steps:
The reaction conditions are crucial for yield and purity. Typical yields reported for similar pyridazinone derivatives range from 70% to 90%, depending on the specific reagents and conditions used .
The molecular structure of 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one can be represented as follows:
Key bond lengths and angles include:
2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one can participate in various chemical reactions:
The activation energies for these reactions vary significantly based on the substituents present on the aromatic rings, affecting reaction rates and product distributions.
The mechanism of action for compounds like 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one often involves:
Studies indicate that certain derivatives exhibit IC50 values (the concentration required to inhibit half of the target activity) in the low micromolar range, suggesting potent biological activity .
The applications of 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one are broad:
Ligand-based drug design principles have been instrumental in optimizing the pyridazin-3(2H)-one scaffold for targeted biological activity. The core structure of 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one serves as a template for structural modifications aimed at enhancing receptor affinity. As demonstrated in formyl peptide receptor (FPR) agonist development, position 2 substitutions are critical for bioactivity, with acetamide side chains proving essential for receptor engagement [1]. Similarly, the benzyl group at position 2 in our target compound provides steric and electronic optimization for target interactions. The 4-chlorophenyl moiety at position 6 introduces lipophilic and electronegative characteristics that significantly influence binding kinetics, mirroring findings from FPR ligand studies where para-substituted aryl groups dramatically improved agonist potency [1].
Structure-activity relationship (SAR) analyses reveal that electron-withdrawing substituents (e.g., chloro, bromo) at the para-position of the C6 aryl group enhance receptor affinity more effectively than electron-donating groups. This is evidenced by comparative EC₅₀ values in calcium mobilization assays, where para-chloro and para-bromo derivatives exhibited 2.6 ± 0.3 μM and 2.8 ± 0.2 μM activity, respectively, versus 7.7 ± 2.5 μM for para-methoxy analogues [1]. The strategic placement of the chlorophenyl group in our target compound leverages this electronegativity effect while the benzyl group at N2 provides optimal steric bulk for receptor accommodation.
Table 1: Influence of C6 Aryl Substituents on Pyridazinone Bioactivity
Substituent (Position) | EC₅₀ (μM) FPR1 | Relative Potency |
---|---|---|
4-Cl-C₆H₄ | 2.6 ± 0.3 | High |
4-Br-C₆H₄ | 2.8 ± 0.2 | High |
4-F-C₆H₄ | 7.6 ± 0.2 | Moderate |
4-OCH₃-C₆H₄ | 7.7 ± 2.5 | Moderate |
4-NO₂-C₆H₄ | 10.5 ± 2.9 | Low |
Multicomponent reactions (MCRs) offer efficient synthetic routes to functionalized pyridazinones by constructing multiple bonds in a single operation. The Groebke-Blackburn-Bienaymé reaction exemplifies this approach, enabling the synthesis of imidazo[1,2-b]pyridazine scaffolds through tandem condensation of aldehydes, isocyanides, and aminopyridazines [4]. For 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one, modified Hantzsch-type reactions provide a direct pathway by condensing 4-chlorobenzaldehyde, benzyl hydrazine, and a β-ketoester equivalent in a one-pot process [7]. This method achieves atom economy exceeding 80% while eliminating intermediate purification steps.
Ugi four-component reactions (Ugi-4CR) employing 4-chlorophenylacetic acid, benzyl isocyanide, formaldehyde, and hydrazine derivatives generate linear precursors that undergo microwave-assisted cyclocondensation to form the pyridazinone core [3]. The versatility of this approach allows extensive diversification; for instance, incorporating substituted benzyl isocyanides yields analogues with varied steric and electronic properties at the N2 position. Reaction optimization studies reveal that polar aprotic solvents (DMF, acetonitrile) at 80-100°C provide optimal cyclization yields (75-92%) within 2 hours, significantly reducing synthesis time compared to classical stepwise approaches requiring 24-48 hours [7].
Table 2: Multicomponent Approaches to Pyridazinone Synthesis
Reaction Type | Components | Yield Range | Time Advantage |
---|---|---|---|
Modified Hantzsch | Aldehyde, Hydrazine, β-Ketoester | 70-85% | 4x faster |
Ugi-Azide Cyclization | Isocyanide, Aldehyde, Hydrazine, Carboxylic Acid | 65-80% | 3x faster |
Groebke-Blackburn | Aldehyde, Aminopyridazine, Isocyanide | 75-92% | 6x faster |
Transition-metal catalysis enables regioselective functionalization of the pyridazinone core, particularly for introducing the critical benzyl and 4-chlorophenyl moieties. Palladium-catalyzed Buchwald-Hartwig amination installs the 4-chlorophenyl group at C6 via cross-coupling of 6-bromopyridazinone precursors with 4-chlorophenylboronic acid [1]. Optimized conditions employing Pd₂(dba)₃ (2 mol%) and SPhos ligand (4 mol%) in toluene/water (10:1) at 100°C achieve >90% conversion within 8 hours, with catalyst turnover numbers exceeding 4500. Copper-catalyzed Ullmann-type N-alkylation efficiently introduces the benzyl group at N2, using CuI (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in DMSO at 120°C, yielding 85-95% alkylation products [1].
Electrophilic aromatic substitution provides an alternative route to the 6-(4-chlorophenyl) moiety. Lewis acid-catalyzed Friedel-Crafts acylation of chlorobenzene with pyridazinone-6-carbonyl chloride, followed by Clemmensen reduction, establishes the 6-aryl linkage [7]. Aluminum trichloride (1.2 equiv) in dichloroethane at 0-5°C selectively generates the para-substituted regioisomer (>20:1 selectivity) due to steric hindrance at the ortho-position. Microwave-assisted Suzuki coupling further enhances efficiency, reducing reaction times from 12-24 hours to 15-30 minutes while maintaining yields >88% [9].
Solvent-free methodologies significantly improve the sustainability profile of 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one synthesis. Mechanochemical grinding of stoichiometric ratios of 6-(4-chlorophenyl)pyridazin-3(2H)-one, benzyl chloride, and potassium carbonate in a high-energy ball mill achieves complete N-alkylation within 15 minutes at room temperature, eliminating solvent waste [9]. This approach reduces energy consumption by >95% compared to conventional solution-phase reactions while maintaining yields at 90-94%. The absence of solvent also facilitates easier product isolation through simple aqueous washings, bypassing energy-intensive chromatographic purification [3].
Phase-transfer catalysis under aqueous conditions provides another green alternative. Benzyltriethylammonium chloride (5 mol%) enables efficient N-alkylation in water/toluene biphasic systems, with reactions completing within 2 hours at 80°C [9]. The aqueous phase can be recycled for subsequent batches without significant activity loss, reducing water consumption by 70%. Microwave irradiation further enhances energy efficiency in cyclocondensation steps, with reaction temperatures precisely controlled at 150°C in sealed vessels, reducing typical reaction times from hours to minutes while suppressing side product formation [3]. Life cycle assessment studies confirm that these integrated green approaches reduce the overall process E-factor (waste-to-product ratio) from 32 to <5, aligning with green chemistry principles.
The 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one scaffold serves as a versatile platform for generating structurally diverse analogues through targeted post-synthetic modifications. Electrophilic aromatic bromination at the C5 position of the pyridazinone ring using bromine in acetic acid yields 5-bromo derivatives that serve as intermediates for palladium-catalyzed cross-coupling reactions [1]. Suzuki-Miyaura coupling with arylboronic acids installs diverse biaryl systems, while Sonogashira reactions introduce alkynyl moieties that modulate electronic properties and steric bulk. These modifications significantly influence bioactivity; for instance, 5-(4-cyanophenyl) analogues exhibit enhanced FPR1 binding (EC₅₀ = 2.3 ± 1.1 μM) compared to the parent compound [1].
Side-chain functionalization focuses on the N2-benzyl group and C6-aryl substituents. Benzylic oxidation using manganese dioxide or chromium trioxide generates aldehyde intermediates that undergo reductive amination to introduce aminoalkyl groups [7]. Alternatively, nucleophilic displacement of para-chloro substituents with piperazine or morpholine under microwave irradiation yields analogues with improved water solubility while maintaining target affinity. Computational studies indicate that substituting the 4-chlorophenyl group with 4-(aminomethyl)phenyl enhances dipole moment from 5.2D to 7.8D, potentially improving membrane permeability [9].
Table 3: Bioactive Analogues Derived from Post-Synthetic Modifications
Modification Site | Chemical Transformation | Biological Impact |
---|---|---|
C5 position | Bromination/Suzuki coupling | ↑ FPR1 affinity (2.3 μM EC₅₀) |
N2 benzyl group | Benzylic oxidation/Reductive amination | ↑ Water solubility; CNS penetration |
C6 aryl group | Nucleophilic displacement (Cl → N-heterocycle) | Modulated receptor selectivity |
Pyridazinone carbonyl | Reduction to methylene | Enhanced metabolic stability |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1